molecular formula C10H14N2O2 B13598023 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid

1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13598023
M. Wt: 194.23 g/mol
InChI Key: VTMZKIGBKVSBHF-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclobutane carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclobutane carboxylic acid group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the cyclobutane ring.

    1-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one: Contains a pyrazole ring but with different substituents.

Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the pyrazole ring and the cyclobutane carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7-8(6-12(2)11-7)10(9(13)14)4-3-5-10/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

VTMZKIGBKVSBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2(CCC2)C(=O)O)C

Origin of Product

United States

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